1-Hexyl-2-methylimidazole
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Overview
Description
1-Hexyl-2-methylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by a hexyl group attached to the nitrogen atom and a methyl group at the second position of the imidazole ring, imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-2-methylimidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by cyclization and functionalization steps to achieve the desired imidazole derivative. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-2-methylimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imidazole ring into different reduced forms.
Substitution: The hexyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
1-Hexyl-2-methylimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but lacks the hexyl group, leading to different chemical properties and applications.
2-Methylimidazole: Similar but with different substitution patterns, affecting its reactivity and uses.
1-Decyl-2-methylimidazole: Similar but with a longer alkyl chain, impacting its solubility and interaction with other molecules.
Uniqueness: 1-Hexyl-2-methylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hexyl and methyl groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
82410-68-2 |
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Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-hexyl-2-methylimidazole |
InChI |
InChI=1S/C10H18N2/c1-3-4-5-6-8-12-9-7-11-10(12)2/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
YFSQYUBYYKHCQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=CN=C1C |
Origin of Product |
United States |
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